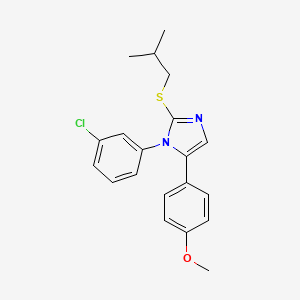

1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole

Description

1-(3-Chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups:

- Position 2: An isobutylthio (2-methylpropylthio) group, contributing to lipophilicity and sulfur-based reactivity.

- Position 5: A 4-methoxyphenyl group, providing electron-donating methoxy substituents that enhance aromatic conjugation.

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2OS/c1-14(2)13-25-20-22-12-19(15-7-9-18(24-3)10-8-15)23(20)17-6-4-5-16(21)11-17/h4-12,14H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNRJXFJOPUFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of a catalyst.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a 3-chlorophenyl group using a halogenation reaction.

Attachment of the isobutylthio group: This is done through a nucleophilic substitution reaction where an isobutylthiol reacts with the imidazole derivative.

Addition of the methoxyphenyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced forms of the original compound, such as alcohols or amines.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 1

- 1-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole (Compound 3.82): Differs in the position of the chlorine atom (4- vs. 3-chlorophenyl).

- 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol : Replaces the 3-chlorophenyl with 4-chlorophenyl and substitutes the isobutylthio group with a thiol (-SH), increasing polarity and hydrogen-bonding capacity .

Substituent Variations at Position 2

- 1-(3-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol : Replaces the isobutylthio group with a thiol, altering solubility and redox activity. Thiols are more prone to oxidation, which may limit stability in biological systems .

- 5-(4-Methoxyphenyl)-1-(1-methylethyl)-2-(methylthio)-1H-imidazole : Features a smaller methylthio group instead of isobutylthio, reducing lipophilicity and steric bulk .

Substituent Variations at Position 5

- 1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazole-2-thiol : Substitutes 4-methoxyphenyl with 4-methylphenyl (p-tolyl), removing the electron-donating methoxy group. This reduces resonance stabilization and may impact binding to aromatic-rich targets .

- 2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole : Incorporates a trifluoromethoxy group at position 1, enhancing electron-withdrawing effects and metabolic stability .

Key Reaction Pathways

- Imine Cyclization : describes the synthesis of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole via cyclization of an imine intermediate, followed by purification via silica gel chromatography (hexanes/EtOAc). This method is adaptable to introduce varying aryl groups .

- Thioether Introduction : The isobutylthio group in the target compound likely originates from nucleophilic substitution reactions, as seen in , where thiols or thioethers are introduced using alkyl halides or mercaptans .

Catalytic and Solvent Conditions

- Chlorination Reactions : highlights the use of SOCl₂ for converting alcohols to chlorides, a step relevant for synthesizing chlorophenyl precursors .

- Solvent Systems : Dry DMF under nitrogen is employed for cyclocondensation reactions (e.g., benzimidazole formation in ), ensuring anhydrous conditions critical for imidazole ring closure .

Physicochemical and Pharmacological Insights

Physicochemical Properties

Biological Activity

1-(3-Chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, known for its diverse biological activities and potential therapeutic applications. The unique combination of substituents in this compound allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features:

- A chlorophenyl group that may enhance its interaction with biological targets.

- An isobutylthio moiety contributing to its chemical reactivity.

- A methoxyphenyl group that can influence solubility and lipophilicity.

Biological Activities

Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that imidazole compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives similar to this compound have been investigated for their potential as antifungal agents against species like Candida albicans and Aspergillus niger .

- Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Research suggests that imidazole derivatives can modulate pathways involved in cell proliferation and survival, making them promising candidates for cancer therapy .

- Anti-inflammatory Effects : Some studies have indicated that imidazole compounds may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

The mechanism of action typically involves the binding of the compound to specific enzymes or receptors, modulating their activity. For instance, it may interact with:

- Enzymes : By inhibiting or activating certain enzymes involved in metabolic pathways.

- Receptors : Modulating receptor activity linked to various physiological responses.

Case Studies

Several studies have explored the biological activity of related imidazole compounds:

- Antifungal Activity : A study demonstrated that imidazole derivatives showed significant antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

- Anticancer Activity : Research on a related compound indicated that it could induce apoptosis in human breast cancer cells (MCF-7), showing a decrease in cell viability at concentrations as low as 10 µM .

- Anti-inflammatory Studies : Another study found that imidazole compounds reduced inflammation markers in animal models of arthritis, suggesting a potential therapeutic application in inflammatory diseases .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole?

The synthesis typically involves a multi-step protocol:

- Imidazole ring formation : Condensation of substituted aldehydes (e.g., 4-methoxybenzaldehyde) with amines (e.g., 3-chloroaniline) under acid catalysis (e.g., acetic acid or NHOAc) to form the core structure .

- Substituent introduction : Thioether linkage via nucleophilic substitution (e.g., isobutylthiol reacting with a halogenated intermediate) .

- Purification : Column chromatography or recrystallization (e.g., methanol/water) to isolate the target compound .

Key variables : Reaction temperature (60–100°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometric ratios of precursors.

Q. Which analytical techniques are critical for structural characterization?

- NMR spectroscopy : H and C NMR confirm substituent positions and regioselectivity (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 413.1) .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯S bonds in the solid state) .

Q. How is preliminary biological activity assessed for this compound?

- In vitro assays : Antimicrobial screening (e.g., MIC against S. aureus), cytotoxicity (MTT assay in cancer cell lines), and enzyme inhibition (e.g., cyclooxygenase-2) .

- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks to isolate compound effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Substituent variation : Compare analogs with differing substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to assess impacts on bioactivity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase domains) .

- Pharmacophore mapping : Identify critical functional groups (e.g., thioether linkage) using QSAR models .

Q. What strategies resolve contradictions in biological assay data across studies?

- Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .

- Dose-response validation : Replicate experiments across multiple concentrations (e.g., 1–100 µM) to confirm IC consistency .

- Orthogonal assays : Cross-validate results using alternative methods (e.g., apoptosis markers vs. ATP-based viability assays) .

Q. How is the mechanism of action elucidated for this compound?

- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .

- Kinetic studies : Measure enzyme inhibition (e.g., values) under varying substrate concentrations .

- Gene expression profiling : RNA-seq to identify differentially expressed pathways (e.g., apoptosis regulators) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Solvent selection : Test polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents for crystal growth .

- Temperature gradients : Slow cooling (0.5°C/hour) promotes ordered lattice formation .

- Disorder mitigation : Co-crystallization with stabilizing agents (e.g., crown ethers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.